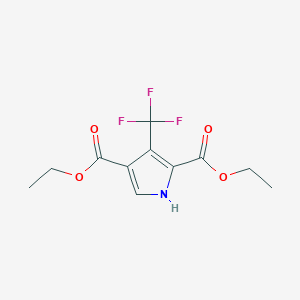

Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate

Description

Properties

CAS No. |

222546-93-2 |

|---|---|

Molecular Formula |

C11H12F3NO4 |

Molecular Weight |

279.21 g/mol |

IUPAC Name |

diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate |

InChI |

InChI=1S/C11H12F3NO4/c1-3-18-9(16)6-5-15-8(10(17)19-4-2)7(6)11(12,13)14/h5,15H,3-4H2,1-2H3 |

InChI Key |

QBAIIZQNMAUQDT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1C(F)(F)F)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Use of Trifluoromethylated Pyrrole Precursors and Phosphorus-Mediated Cyclization

A notable synthesis involves the use of trifluoromethylated pyrrole derivatives, such as 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone, reacting with dialkyl acetylenedicarboxylates and triphenylphosphine:

- Reagents: Triphenylphosphine, dialkyl acetylenedicarboxylate (e.g., diethyl acetylenedicarboxylate), and trifluoromethylated pyrrole ketones.

- Process: One-pot condensation followed by intramolecular Wittig reaction.

- Outcome: Formation of dimethyl or diethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate derivatives, which are closely related structures.

This method provides a straightforward route to trifluoromethyl-substituted pyrrole derivatives with ester functionalities and can be adapted for diethyl esters.

Copper-Catalyzed Multicomponent Reaction Using Alkynes and Isocyanides

Another efficient protocol involves:

- Starting materials: Alkynes, isocyanides, and base (e.g., potassium carbonate).

- Catalyst: Magnetically recoverable Cu/Fe3O4 nanoparticles.

- Solvent: Dry DMSO.

- Conditions: Heating to 100 °C under argon atmosphere.

- Mechanism: Multicomponent annulation leading to 2,3,4-trisubstituted pyrroles.

This method has been used to synthesize diethyl pyrrole-2,4-dicarboxylates substituted at the 3-position with various groups, including benzyl and trifluoromethyl analogs. The catalyst can be recovered magnetically, improving sustainability.

Representative Experimental Procedure

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. | Alkynes (1.0 mmol), isocyanides (2.0 mmol), anhydrous K2CO3 (3.0 mmol), Cu/Fe3O4 catalyst (30 mg) in dry DMSO (4 mL) | Stir at room temperature under argon, then heat to 100 °C for 1 hour |

| 2. | Cool to room temperature, dilute with ethyl acetate (50 mL) | Separate catalyst magnetically |

| 3. | Wash organic layer with water and brine, dry over Na2SO4 | Evaporate solvent under reduced pressure |

| 4. | Purify crude product by silica gel chromatography (hexane/ethyl acetate) | Obtain diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate as solid |

Reaction Scheme Example

Alkyne + Isocyanide + K2CO3 + Cu/Fe3O4 catalyst

→ Electro-oxidative annulation in DMSO at 100 °C

→ this compound

Spectroscopic Characterization Data

| Parameter | Data (Example) |

|---|---|

| 1H NMR (600 MHz, DMSO-d6) | Signals consistent with pyrrole NH (~11.4 ppm), ester methylene protons (~4.2 ppm), trifluoromethyl group (singlet) |

| 13C NMR | Signals for ester carbonyl carbons (~160-170 ppm), pyrrole carbons, and CF3 carbon (~120 ppm) |

| HRMS (ESI) | Molecular ion peak matching calculated mass for C11H12F3NO4 (this compound) |

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Electro-oxidative annulation | 1,3-Dicarbonyls, primary amines, electrochemical setup | Ambient to mild heating, no metal catalyst | Moderate to good | Mild, green, no metals | Requires electrochemical equipment |

| Phosphorus-mediated cyclization | Triphenylphosphine, dialkyl acetylenedicarboxylate, trifluoromethylated pyrrole ketone | One-pot, reflux in THF | Good to excellent | One-pot, regioselective | Limited substrate scope |

| Cu/Fe3O4 catalyzed multicomponent reaction | Alkynes, isocyanides, K2CO3, Cu/Fe3O4 catalyst | 100 °C, argon atmosphere | Moderate to good | Recyclable catalyst, efficient | Requires catalyst preparation |

Research Findings and Notes

- The trifluoromethyl group is typically introduced via trifluoromethylated precursors or trifluoromethylation reagents under controlled conditions to avoid side reactions.

- Ester groups at 2 and 4 positions are installed by using dialkyl acetylenedicarboxylates or diethyl oxalate derivatives as starting materials or intermediates.

- Purification is commonly achieved by silica gel chromatography using hexane/ethyl acetate mixtures.

- The pyrrole NH proton appears as a characteristic singlet in 1H NMR spectra around 11-12 ppm, confirming ring formation.

- Magnetic nanoparticle catalysts (Cu/Fe3O4) facilitate easy recovery and reuse, improving process sustainability.

- Electro-oxidative methods provide a metal-free alternative, important for pharmaceutical applications where metal residues are a concern.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Trifluoromethyl vs. Methyl/Phenyl Substituents

- Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate (C₁₇H₁₉NO₄, MW 301.342 g/mol, CAS 3651-13-6): The 3-phenyl and 5-methyl substituents introduce steric bulk and electron-donating effects, contrasting with the electron-withdrawing -CF₃ group in the target compound. Ethyl esters are retained, but the phenyl group may enhance π-π stacking in solid-state applications .

- Dimethyl 3-(4-Fluorophenyl)-1H-pyrrole-2,4-dicarboxylate (C₁₄H₁₂FNO₄, MW 277.25 g/mol): A fluorophenyl group at position 3 provides moderate electron withdrawal, but methyl esters reduce solubility compared to ethyl analogs. Synthesized in 78% yield with a melting point of 174°C, indicating higher crystallinity than the target compound .

Halogenated Derivatives

- Diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate (C₁₁H₁₄INO₄, MW 351.140 g/mol): The 5-iodo substituent increases molecular weight and polarizability, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Methyl at position 3 offers less steric hindrance than -CF₃ .

- Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (C₁₂H₁₆ClNO₄, MW 273.716 g/mol, CAS 5408-12-8): The chloromethyl group (-CH₂Cl) enhances reactivity for nucleophilic substitutions, unlike the inert -CF₃. High synthetic yields (99.6%) make it a versatile intermediate .

Ester Group Variations

- Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate (C₁₃H₂₁NO₄): Methyl esters at 2,4-positions reduce solubility in nonpolar solvents compared to ethyl esters.

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS 2436-79-5):

Functional Group Modifications

- Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (C₁₂H₁₇NO₅, MW 255.267 g/mol, CAS 5422-89-9): The hydroxymethyl (-CH₂OH) group enables hydrogen bonding, increasing aqueous solubility. Contrasts with the hydrophobic -CF₃, which favors lipid membrane penetration .

- 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid (C₈H₉NO₄, MW 183.16 g/mol): Carboxylic acid groups replace esters, drastically altering solubility (water > organic solvents) and reactivity (e.g., chelation) .

Comparative Data Table

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate | C₁₁H₁₂F₃NO₄ | 279.212 | 3-CF₃, 2,4-ethyl esters | N/A | Pharmaceutical intermediates |

| Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate | C₁₇H₁₉NO₄ | 301.342 | 3-Ph, 5-Me, 2,4-ethyl esters | N/A | Polymer building blocks |

| Dimethyl 3-(4-fluorophenyl)-1H-pyrrole-2,4-dicarboxylate | C₁₄H₁₂FNO₄ | 277.25 | 3-(4-FPh), 2,4-methyl esters | 174 | Crystallography studies |

| Diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate | C₁₁H₁₄INO₄ | 351.140 | 5-I, 3-Me, 2,4-ethyl esters | N/A | Cross-coupling reactions |

| Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate | C₁₂H₁₆ClNO₄ | 273.716 | 5-CH₂Cl, 3-Me, 2,4-ethyl esters | N/A | Reactive intermediates |

Biological Activity

Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate is a fluorinated heterocyclic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. The trifluoromethyl group enhances its binding affinity to biological targets, making it a valuable compound for pharmacological studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Molecular Structure and Characteristics

- Molecular Formula : C11H12F3NO4

- Molecular Weight : 279.21 g/mol

- CAS Number : 222546-93-2

- IUPAC Name : this compound

The presence of the trifluoromethyl group imparts distinctive physical and chemical properties, which enhance its utility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C11H12F3NO4 |

| Molecular Weight | 279.21 g/mol |

| CAS Number | 222546-93-2 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This property facilitates its binding to various molecular targets involved in critical biological pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of MCF-7 breast cancer cells through mechanisms involving tubulin destabilization and cell cycle arrest.

Case Study: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of several pyrrole derivatives, including this compound. The results demonstrated that this compound significantly reduced cell viability in MCF-7 cells at concentrations as low as 10 µM. The study concluded that the compound's mechanism involves disruption of microtubule dynamics, leading to apoptosis in cancer cells .

Table 2: Summary of Biological Studies

| Study Focus | Findings |

|---|---|

| Antiproliferative Activity | Significant inhibition in MCF-7 cells |

| Mechanism | Tubulin destabilization |

| Concentration for Effect | Effective at ≤10 µM |

Applications in Medicinal Chemistry

This compound serves as a building block for developing new pharmaceuticals. Its unique structural features allow for modifications that can enhance its biological activity or reduce toxicity. Researchers are exploring derivatives of this compound for their potential use as antimicrobial agents and anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated pyrrole derivatives:

| Compound | Biological Activity |

|---|---|

| Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate | Moderate anticancer activity |

| Trifluoromethylated quinolines | Antimicrobial and anticancer properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using trifluoromethyl-containing precursors. For example, NPCu0-catalyzed reactions at 120°C with methyl (4-fluorophenyl)propionate and methyl ethyl isocyanide have achieved 78% yield . Alternative routes involve fluorinated ketene dithioacetals or Knorr-type syntheses, as reviewed in fluorinated pyrrole literature . Optimization strategies include adjusting catalyst loading (e.g., 10–15 mol%), reaction temperature (100–120°C), and solvent polarity. Monitoring via TLC or HPLC is critical to identify optimal reaction times.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Key signals include the trifluoromethyl group (δ ~120–125 ppm in 13C NMR) and ester carbonyls (δ ~160–165 ppm) .

- IR Spectroscopy : Look for C=O stretches (~1700 cm⁻¹) and N-H pyrrole vibrations (~3400 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns matching the ester and trifluoromethyl groups .

- Elemental Analysis : Validate calculated vs. experimental C, H, N, and F percentages (e.g., C: 65.41%, H: 4.22% for related analogs) .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography with ethyl acetate/hexane (1:4 ratio) effectively separates ester derivatives . Recrystallization from 2-propanol or ethanol is recommended for high-purity solids, with cooling rates adjusted to minimize co-crystallization of byproducts. For polar impurities, silica gel flash chromatography with gradients up to 30% ethyl acetate in hexane can improve resolution .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this compound in subsequent synthetic modifications?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the pyrrole’s α-position, directing reactions like halogenation or cross-coupling. Computational studies (e.g., DFT) can quantify its impact on frontier molecular orbitals, while cyclic voltammetry reveals redox behavior relevant to materials science applications . For functionalization, prioritize Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at the 5-position, leveraging the ester groups as directing moieties .

Q. What strategies can resolve contradictions in reported synthetic yields for this compound, and how should reaction parameters be systematically varied?

- Methodological Answer : Discrepancies in yields (e.g., 60–80%) often arise from moisture sensitivity or catalyst deactivation. Perform controlled experiments:

- Catalyst Screening : Compare Cu, Pd, and Fe-based catalysts under inert atmospheres .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates.

- Kinetic Monitoring : Use in-situ IR or NMR to identify rate-limiting steps and side reactions .

Q. How can single-crystal X-ray diffraction be utilized to confirm the molecular structure and substituent positioning in this compound derivatives?

- Methodological Answer : Grow crystals via slow evaporation from dichloromethane/hexane. X-ray analysis reveals bond lengths (e.g., C-F ~1.33 Å) and dihedral angles between the pyrrole ring and ester groups. For example, crystal structures of related diethyl pyrroles show planar geometry (mean deviation <0.02 Å) and hydrogen-bonding networks influencing packing . Refinement software (e.g., SHELXL) should include anisotropic displacement parameters for heavy atoms.

Q. What are the challenges in synthesizing polysubstituted pyrrole derivatives from this compound, and how can regioselectivity be controlled?

- Methodological Answer : Competing reactivity at the 2-, 4-, and 5-positions requires careful directing group selection. For example:

- Electrophilic Aromatic Substitution : Use bulky Lewis acids (e.g., AlCl3) to favor α-substitution .

- Cross-Coupling : Protect the pyrrole NH with Boc groups to enable regioselective Suzuki reactions .

- Microwave-Assisted Synthesis : Short reaction times (10–30 min) reduce decomposition of sensitive trifluoromethyl intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.